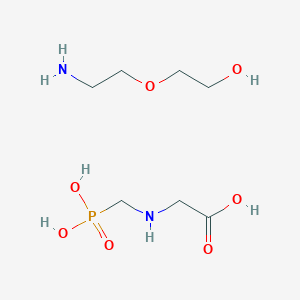
2-(2-Aminoethoxy)ethanol;2-(phosphonomethylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethoxy)ethanol: and 2-(phosphonomethylamino)acetic acid are two distinct chemical compounds with unique properties and applications. 2-(2-Aminoethoxy)ethanol is an amino alcohol commonly used in various industrial and research applications. 2-(phosphonomethylamino)acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction of Ethylene Oxide with Ethanolamine: This method involves the reaction of ethylene oxide with ethanolamine under controlled conditions to produce 2-(2-aminoethoxy)ethanol.
Reaction of Diethylene Glycol with Ammonia: Another method involves the reaction of diethylene glycol with ammonia to yield 2-(2-aminoethoxy)ethanol.
Industrial Production Methods:
Continuous Flow Process: In industrial settings, the continuous flow process is often used to produce 2-(2-aminoethoxy)ethanol.
Synthetic Routes and Reaction Conditions:
Reaction of Glycine with Phosphorus Trichloride: This method involves the reaction of glycine with phosphorus trichloride, followed by hydrolysis to produce 2-(phosphonomethylamino)acetic acid.
Reaction of Formaldehyde with Ammonia and Phosphorus Acid: Another method involves the reaction of formaldehyde with ammonia and phosphorus acid to yield 2-(phosphonomethylamino)acetic acid.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(2-Aminoethoxy)ethanol can undergo oxidation reactions to form corresponding aldehydes and acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Electrophiles: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed:
Aldehydes and Acids: Formed from oxidation reactions.
Primary Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Types of Reactions:
Hydrolysis: 2-(phosphonomethylamino)acetic acid can undergo hydrolysis to form corresponding acids.
Condensation: It can undergo condensation reactions to form various derivatives.
Common Reagents and Conditions:
Hydrolyzing Agents: Common hydrolyzing agents include water and acids.
Condensing Agents: Common condensing agents include carbodiimides and anhydrides.
Major Products Formed:
Acids: Formed from hydrolysis reactions.
Derivatives: Formed from condensation reactions.
Aplicaciones Científicas De Investigación
2-(2-Aminoethoxy)ethanol
Chemistry: : Used as a building block in the synthesis of various organic compounds . Biology : Employed in the preparation of bioconjugates for drug delivery and protein labeling . Medicine : Investigated for its potential use in pharmaceutical formulations . Industry : Used as a surfactant and in the production of polyurethane foams .
2-(phosphonomethylamino)acetic acid
Agriculture: : Widely used as a herbicide to control weeds . Biology : Studied for its effects on plant physiology and biochemistry . Environmental Science : Investigated for its environmental impact and degradation pathways .
Mecanismo De Acción
2-(2-Aminoethoxy)ethanol
Mechanism: : Acts as a nucleophile in various chemical reactions, facilitating the formation of new bonds . Molecular Targets and Pathways : Targets electrophilic centers in molecules, leading to the formation of substituted derivatives .
2-(phosphonomethylamino)acetic acid
Mechanism: : Inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants . Molecular Targets and Pathways : Targets the shikimate pathway in plants, leading to the inhibition of amino acid synthesis and plant growth .
Comparación Con Compuestos Similares
2-(2-Aminoethoxy)ethanol
Similar Compounds: : Ethanolamine, Diethylene glycol, Triethylene glycol . Uniqueness : Contains both amino and ethoxy functional groups, making it versatile for various chemical reactions .
2-(phosphonomethylamino)acetic acid
Similar Compounds: : Aminomethylphosphonic acid, N-(phosphonomethyl)glycine . Uniqueness : Highly effective as a herbicide due to its specific mechanism of action targeting the shikimate pathway .
Propiedades
Número CAS |
502160-27-2 |
|---|---|
Fórmula molecular |
C7H19N2O7P |
Peso molecular |
274.21 g/mol |
Nombre IUPAC |
2-(2-aminoethoxy)ethanol;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C4H11NO2.C3H8NO5P/c5-1-3-7-4-2-6;5-3(6)1-4-2-10(7,8)9/h6H,1-5H2;4H,1-2H2,(H,5,6)(H2,7,8,9) |
Clave InChI |
UBBLGEPNEVLGIB-UHFFFAOYSA-N |
SMILES canónico |
C(COCCO)N.C(C(=O)O)NCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)

![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
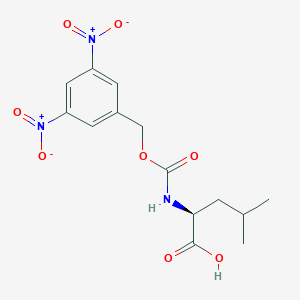
![1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B12569195.png)
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)

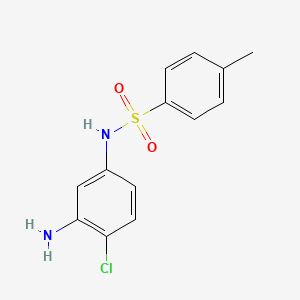

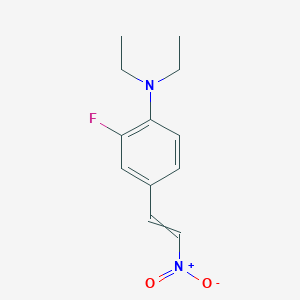
![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
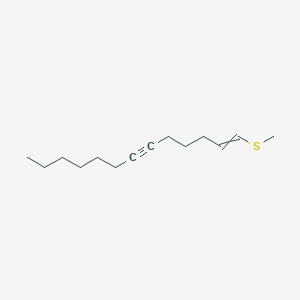
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
